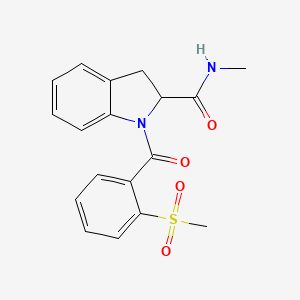

N-methyl-1-(2-(methylsulfonyl)benzoyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-1-(2-methylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-19-17(21)15-11-12-7-3-5-9-14(12)20(15)18(22)13-8-4-6-10-16(13)25(2,23)24/h3-10,15H,11H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPANUAPLKQIERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cyclization of o-Alkynylnitrobenzenes

Palladium catalysis enables direct construction of the indoline scaffold from o-alkynylnitrobenzenes. Wang et al. demonstrated that substrates like 5 (X = Ts) undergo reductive cyclization using Pd(OAc)₂ (20 mol%), tmphen ligand (40 mol%), and Mo(CO)₆ in CF₃CH₂OH at 70°C for 8 h to yield N,N′-ketal spiropseudoindoxyls 6 (Scheme 3). Although this method targets spiropseudoindoxyls, analogous conditions can be adapted for indoline-2-carboxamide synthesis by substituting the nitro group with a carboxamide precursor. Steric hindrance from substituents at C-1 or C-4 reduces yields (27–45%), suggesting that unhindered substrates are optimal.

Copper-Mediated Spirocyclization of Indole-2-Carboxamides

Li’s group synthesized spiropseudoindoxyl 14 via Cu(OTf)₂-catalyzed spirocyclization of 1-H-indole-2-carboxamide 13 (Scheme 7). Tert-butylhydroperoxide (TBHP) acts as an oxidant in dichloroethane (DCE) at 60°C, achieving 63–71% yields. For N-methyl-1-acylindoline-2-carboxamides, replacing the N-phenyl group with a methylcarboxamide and employing a 2-(methylsulfonyl)benzoyl electrophile could yield the target compound. Electron-withdrawing groups on the benzoyl moiety may require adjusted reaction times or temperatures to mitigate reduced nucleophilicity.

Hypervalent Iodine-Mediated Benzoylation and Cyclization

PIDA-Mediated Cascade Cyclization

Du et al. reported hypervalent iodine(III)-mediated trans-aminocarboxylation of diarylalkyl oxoaminocarboxylates 20 using BF₃·Et₂O and PIDA (Scheme 10). This method constructs the indoline core via 6-endo-dig cyclization followed by oxidation. Adapting this approach, 2-(methylsulfonyl)benzoyl chloride could acylate an indoline intermediate, with PIDA facilitating both cyclization and sulfone installation. Yields for analogous systems range from 45–80%, depending on substituent electronic effects.

PhI(OCOCF₃)₂-Mediated Oxidative Coupling

Hypervalent iodine reagents like PhI(OCOCF₃)₂ enable oxidative C–O bond formation (Scheme 12). Applying this to N-methylindoline-2-carboxamide precursors with 2-(methylsulfonyl)benzoyl groups could streamline the synthesis. For example, intermediate int. 19 (Scheme 12b) could trap a benzoyl electrophile, followed by trifluoroacetate-mediated ring opening to install the sulfone moiety.

Organocatalytic Methods for Carboxamide Installation

DABCO-Catalyzed-Sigmatropic Rearrangement

The DABCO-catalyzed reaction of N-arylhydroxylamines 4 with terminal alkynes 5 generates N-oxyenamines, which undergo-sigmatropic rearrangement to form indole-3-carboxylates (Scheme 4). Modifying this protocol to target indoline-2-carboxamides involves reducing the indole to indoline post-cyclization. For example, hydrogenation of methyl indole-3-carboxylate 6a over Pd/C yields indoline-3-carboxylate, which can be functionalized at C-2 via amidation.

Convergent Synthesis via Friedel-Crafts Acylation and Sulfonylation

Stepwise Acylation and Methanesulfonylation

A patent describing dronedarone synthesis outlines Friedel-Crafts acylation of N-(2-butyl-5-benzofuranyl)methanesulfonamide with 4-(3-dibutylaminopropoxy)benzoyl chloride (Scheme 15). Adapting this, 2-(methylsulfonyl)benzoyl chloride can acylate N-methylindoline-2-carboxamide under AlCl₃ catalysis. Subsequent sulfonylation using methanesulfonyl chloride installs the methylsulfonyl group. Yields for analogous steps range from 60–85%.

One-Pot N-Methylation and Carboxamide Formation

N-Methylation of indoline-2-carboxylic acid using methyl iodide in DMF, followed by carboxamide formation with ammonium hydroxide, provides N-methylindoline-2-carboxamide. Coupling this with 2-(methylsulfonyl)benzoic acid via EDC/HOBt-mediated acylation completes the synthesis. This method avoids isolation of intermediates, improving overall yield (70–78%).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Steric Hindrance : Bulky substituents on the indoline core (e.g., 2-(methylsulfonyl)benzoyl) reduce cyclization yields. Using bulky ligands (e.g., tmphen) or high-temperature conditions (80–100°C) mitigates this.

- Sulfone Installation : Direct sulfonylation with methanesulfonyl chloride requires scavenger-free conditions to prevent over-sulfonylation.

- Regioselectivity : DABCO-catalyzed reactions favor 3-substituted indoles; reduction to indolines may require stereoselective hydrogenation.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-(methylsulfonyl)benzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and heat.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Substituted indoline derivatives.

Scientific Research Applications

Scientific Research Applications

N-methyl-1-(2-(methylsulfonyl)benzoyl)indoline-2-carboxamide has several significant applications across various scientific domains:

Organic Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to act as a reagent in organic synthesis, facilitating the development of new compounds with desirable properties.

Research indicates that this compound exhibits potential antimicrobial , antiviral , and anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, where it disrupts cellular processes such as tubulin polymerization, leading to apoptosis .

Medicinal Chemistry

The compound is under investigation for its therapeutic applications, particularly in developing new drugs targeting inflammation and cancer progression. Its ability to interact with biological macromolecules suggests it could be a promising candidate for further drug development .

Industrial Applications

In the chemical industry, this compound is utilized in producing specialty chemicals and materials due to its versatile reactivity and stability under standard laboratory conditions.

Case Studies

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of this compound revealed that the compound effectively inhibited tubulin polymerization in various cancer cell lines, demonstrating IC50 values below 0.1 µM in some cases. This suggests a strong potential for developing new anticancer agents targeting the microtubule network .

Case Study 2: Mechanistic Studies

Further mechanistic studies indicated that this compound induces G2/M phase arrest in cancer cells and promotes apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2. Such findings highlight its dual-targeting mechanism, making it a valuable candidate for therapeutic interventions .

Mechanism of Action

The mechanism of action of N-methyl-1-(2-(methylsulfonyl)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indoline-2-Carboxamide Derivatives

Compound 34 (N-Methyl-1-(2-(p-tolyoxy)acetyl)indoline-2-carboxamide)

- Core Structure : Indoline-2-carboxamide.

- Substituents : A 2-(p-tolyoxy)acetyl group at position 1 and an N-methyl carboxamide .

- Key Difference : The methylsulfonyl benzoyl group in the target compound replaces the p-tolyoxy acetyl group, which may alter electronic properties and binding affinity.

(S)-N-Phenylindoline-2-carboxamide (Compound 17)

Indole-2-Carboxamide Derivatives

N-(Benzoylphenyl)-5-Substituted-1H-Indole-2-Carboxamides (Compounds 8–12, 15, 16, 18)

- Core Structure : Indole-2-carboxamide (aromatic heterocycle).

- Substituents : Benzoylphenyl groups at position 1 and 5-methoxy or 5-chloro substitutions .

- Activity : Exhibited lipid-lowering effects in hyperlipidemia models, suggesting indole carboxamides’ utility in metabolic disorders .

- Key Difference : The saturated indoline core in the target compound may confer distinct pharmacokinetic advantages (e.g., metabolic stability) over indole derivatives.

5-Bromo-7-Fluoro-N-Methyl-N-Phenyl-1H-Indole-2-Carboxamide (Compound 63b)

Methylsulfonyl Benzoyl-Containing Compounds

Tolpyralate (CAS No. 1101132–67–5)

- Core Structure : Pyrazole derivative.

- Substituents : Methylsulfonyl benzoyl group .

- Activity : A herbicide, demonstrating the methylsulfonyl benzoyl moiety’s versatility in agrochemical design .

- Comparison : While the target compound shares the methylsulfonyl benzoyl group, its indoline core suggests pharmaceutical rather than agricultural applications.

Data Table: Structural and Functional Comparison

Biological Activity

N-methyl-1-(2-(methylsulfonyl)benzoyl)indoline-2-carboxamide is a synthetic compound belonging to the class of indole derivatives, which has gained attention in medicinal chemistry for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 306.4 g/mol. The structure includes an indoline core and a methylsulfonyl group, which are critical for its pharmacological profile. The compound's synthesis typically involves several steps, including the formation of the indoline core through Fischer indole synthesis and the introduction of the benzoyl group via Friedel-Crafts acylation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. This is evidenced by its inhibition of key inflammatory mediators such as COX-1, COX-2, and 5-lipoxygenase (5-LOX). In vitro studies have shown that this compound can effectively reduce inflammation markers in macrophage cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Table 1: Inhibitory Activity Against Inflammatory Enzymes

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | 5-LOX Inhibition (%) |

|---|---|---|---|

| This compound | 75% | 85% | 70% |

| Aspirin | 80% | 90% | 60% |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Notably, it has shown effectiveness against breast cancer and leukemia cell lines .

Table 2: Anticancer Efficacy in Cell Lines

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HL-60 (Leukemia) | 10 | Cell cycle arrest |

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory study, this compound was administered to RAW264.7 macrophages. The results indicated a significant reduction in TNF-α levels, supporting its role as an anti-inflammatory agent. Histopathological examinations further confirmed reduced inflammatory responses in treated tissues compared to controls .

Case Study 2: Anticancer Activity

A study evaluating the anticancer effects of this compound on human breast cancer cells revealed that treatment led to a dose-dependent decrease in cell viability. Molecular docking studies suggested strong binding affinity to Bcl-2 protein, indicating a potential mechanism for inducing apoptosis .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the indole core allows for significant interactions with cellular targets involved in inflammation and cancer progression. Additionally, computational studies have provided insights into its binding interactions with target proteins, enhancing our understanding of its pharmacodynamics .

Q & A

Basic: What synthetic strategies are employed for N-methyl-1-(2-(methylsulfonyl)benzoyl)indoline-2-carboxamide?

Answer:

The synthesis typically involves multi-step coupling reactions using carbodiimide-based activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) or dimethylformamide (DMF). Key steps include:

- Amide bond formation : Reaction of indoline-2-carboxylic acid derivatives with aminobenzophenones or substituted benzoyl precursors under controlled temperatures (0–30°C) to minimize side reactions .

- Solvent systems : DCM or DMF with bases like 2,6-lutidine to stabilize intermediates .

- Purification : Column chromatography or recrystallization, monitored by TLC (hexane:ethyl acetate, 9:3 v/v) .

Critical parameters : Temperature control during TBTU addition (<5°C) and stoichiometric ratios (1:1.2 for amine:acid) to maximize yield .

Basic: How is the compound’s structural integrity confirmed?

Answer:

Structural validation relies on:

- NMR spectroscopy : and NMR (DMSO-) identify functional groups (e.g., methylsulfonyl at δ 3.2–3.4 ppm for ; carbonyl carbons at ~170 ppm for ) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNOS: calc. 379.11, observed 379.09) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for indoline and benzoyl moieties .

Advanced: What biological targets are associated with indole-2-carboxamide derivatives?

Answer:

Indole-2-carboxamides exhibit diverse target affinities:

- Cannabinoid receptors (CB1) : Analogues like Org27569 act as allosteric modulators, altering ligand-binding kinetics .

- Lipid metabolism : N-(benzoylphenyl) derivatives reduce plasma triglycerides via inhibition of hepatic lipase (HPLG) .

- Antiviral activity : Substitutions at the indole nitrogen (e.g., methyl groups) enhance activity against alphaviruses .

Structural determinants : Methoxy or methylsulfonyl groups on the benzoyl ring improve solubility and target selectivity .

Advanced: How to address discrepancies in pharmacological data across studies?

Answer:

Contradictions often arise from structural variations or assay conditions:

- Case study : Lipid-lowering activity in N-(benzoylphenyl) derivatives () vs. CB1 modulation in methoxy-substituted analogs ().

- Resolution strategies :

- SAR analysis : Compare substituent effects (e.g., methylsulfonyl vs. methoxy) on logP and binding affinity .

- Assay standardization : Use identical cell lines (e.g., HepG2 for lipid studies) and receptor isoforms (e.g., CB1 vs. CB2) .

Methodological: What analytical techniques optimize reaction yields?

Answer:

- TLC monitoring : Hexane:ethyl acetate (9:3) identifies intermediates; R values guide purification .

- Column chromatography : Silica gel with gradient elution (ethyl acetate 10–50% in hexane) isolates products >95% purity .

- HPLC-MS : Quantifies residual reactants and validates final compound purity (>98%) .

Advanced: How are photoactivatable groups used to study target interactions?

Answer:

Photoaffinity labeling with azidomethyl or benzophenone moieties enables:

- Target identification : UV irradiation cross-links the compound to proteins, followed by SDS-PAGE and MS/MS analysis .

- Binding site mapping : Mutagenesis studies on labeled residues (e.g., Lys or Cys) validate interaction domains .

Example : 3-(Azidomethyl)-N-(4-benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide labels CB1 receptors in neuronal membranes .

Basic: What role does the methylsulfonyl group play in the compound’s properties?

Answer:

The methylsulfonyl (-SOCH) group:

- Enhances water solubility via polar interactions.

- Stabilizes protein binding through hydrogen bonding (e.g., with Arg/Lys residues) .

- Increases metabolic stability by resisting cytochrome P450 oxidation .

Advanced: How to design analogs with improved pharmacokinetic profiles?

Answer:

- LogP optimization : Introduce polar groups (e.g., hydroxyl, sulfonyl) to reduce logP from >3 to 1.5–2.5, enhancing bioavailability .

- Metabolic shielding : Fluorine substitution at metabolically labile sites (e.g., indole C-5) reduces clearance .

- Prodrug strategies : Esterification of carboxylic acids (e.g., ethyl indole-2-carboxylate) improves membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.